molecular formula C₂₂H₂₆FN₃O₅S B1146471 rac-(4E,6E)-5-Dehydroxy Rosuvastatin CAS No. 1346606-44-7

rac-(4E,6E)-5-Dehydroxy Rosuvastatin

Cat. No.: B1146471
CAS No.: 1346606-44-7
M. Wt: 463.52
InChI Key:
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Description

rac-(4E,6E)-5-Dehydroxy Rosuvastatin: is a synthetic derivative of Rosuvastatin, a well-known statin used to lower cholesterol levels in the blood This compound is characterized by the absence of a hydroxyl group at the 5th position, which differentiates it from its parent compound, Rosuvastatin

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(4E,6E)-5-Dehydroxy Rosuvastatin typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the core structure: This involves the construction of the heptenoic acid backbone through a series of aldol condensations and Wittig reactions.

    Introduction of functional groups: The fluorophenyl and pyrimidinyl groups are introduced through nucleophilic substitution reactions.

    Dehydroxylation: The hydroxyl group at the 5th position is removed using specific reagents such as phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: rac-(4E,6E)-5-Dehydroxy Rosuvastatin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s chemical diversity.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

rac-(4E,6E)-5-Dehydroxy Rosuvastatin has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Explored for its cholesterol-lowering properties and potential as a therapeutic agent.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of rac-(4E,6E)-5-Dehydroxy Rosuvastatin involves the inhibition of the enzyme HMG-CoA reductase, similar to its parent compound Rosuvastatin. This enzyme is crucial in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. The molecular targets include the active site of HMG-CoA reductase, and the pathways involved are those related to cholesterol biosynthesis.

Comparison with Similar Compounds

    Rosuvastatin: The parent compound, known for its potent cholesterol-lowering effects.

    Atorvastatin: Another statin with a similar mechanism of action but different chemical structure.

    Simvastatin: A statin derived from a fungal metabolite with a distinct structure and pharmacokinetic profile.

Uniqueness: rac-(4E,6E)-5-Dehydroxy Rosuvastatin is unique due to the absence of the hydroxyl group at the 5th position, which may result in different pharmacokinetic and pharmacodynamic properties compared to other statins. This structural difference can influence its binding affinity to HMG-CoA reductase and its overall efficacy and safety profile.

Properties

CAS No.

1346606-44-7

Molecular Formula

C₂₂H₂₆FN₃O₅S

Molecular Weight

463.52

Synonyms

(4E,6E)-7-[4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxyhepta-4,6-dienoic Acid; 

Origin of Product

United States

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